molecular formula C9H16N2O3 B3233457 [(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid CAS No. 1353944-35-0

[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B3233457
CAS No.: 1353944-35-0
M. Wt: 200.23 g/mol
InChI Key: DPGFLYUOWDWLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic unnatural amino acid derivative characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and a glycine moiety linked via a methylene bridge at the 3-position. This compound is part of a broader class of α,α-disubstituted acetic acids, which are synthesized through nucleophilic addition reactions using diethyl α,α-dicationic malonates (DEMO) as key intermediates . Such compounds are of interest in medicinal chemistry due to their structural mimicry of natural amino acids like tryptophan, enabling applications in peptide modification and drug design .

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-3-2-8(6-11)4-10-5-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGFLYUOWDWLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251305
Record name Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353944-35-0
Record name Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353944-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form 1-acetyl-pyrrolidine.

    Amino Acid Formation: The acetylated pyrrolidine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of α,α-disubstituted acetic acids with variations in the acyl group, aromatic substituents, and nitrogen-protecting groups. Key analogues include:

Compound Name Substituent Variations Key Properties
2-(1-Acetyl-L-prolylamino)-2-(1-methylindol-3-yl)ethanoic acid (16l) L-Prolineamide-derived acyl group; indole substituent White solid, mp 174.8°C; synthesized via DEMO and hydrolysis
2-(1-Methylindol-3-yl)-2-(pivaloylamino)ethanoic acid (16h) Pivaloyl (tert-butyl) acyl group; indole substituent Yellow solid, mp 125.8–126.4°C; 71% yield
2-(1-Methylindol-3-yl)-2-(trifluoroacetylamino)ethanoic acid (16i) Trifluoroacetyl group; indole substituent White solid, 98% yield; high electrophilicity due to CF3 group
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Cyclopropylamine substituent Molecular weight 240.3 g/mol; 95% purity
[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid Piperidine ring (vs. pyrrolidine); isopropylamine substituent CAS 1354015-67-0; used in stereoselective synthesis

Key Observations :

  • Acyl Group Impact : Trifluoroacetyl (16i) and pivaloyl (16h) groups enhance stability and resistance to hydrolysis compared to acetyl .
  • Ring Structure : Pyrrolidine derivatives exhibit lower steric hindrance than piperidine analogues, favoring nucleophilic addition kinetics .
  • Substituent Effects : Cyclopropyl and isopropyl groups introduce steric bulk, reducing solubility but increasing metabolic stability .

Yield Comparisons :

  • High-Yield Reactions: Diethyl α-[(4-methylbenzoyl)amino]-α-(1-methylindol-3-yl) malonate (11a) achieves 97% yield .
  • Low-Yield Challenges : Compounds with bulky substituents (e.g., tert-butyl in 5h) show reduced yields due to steric hindrance during nucleophilic addition .

Physicochemical Properties

  • Melting Points : Correlate with crystallinity; acetylated derivatives (e.g., 16l) exhibit higher melting points (174.8°C) than trifluoroacetyl analogues .
  • Solubility : Pyrrolidine-based compounds show better aqueous solubility than piperidine derivatives due to reduced hydrophobicity .

Limitations and Challenges

  • Chromatographic Instability : Silica gel chromatography decomposes acid-sensitive intermediates (e.g., 6a) due to prolonged acidic exposure .
  • Isomer Separation : Compounds like 16l exist as isomer mixtures, requiring advanced purification techniques (e.g., recrystallization from ethyl acetate) .

Biological Activity

[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, a compound with a unique molecular structure, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C₇H₁₄N₂O₂
  • Functional Groups : Contains a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety.

These structural features contribute to its stability and reactivity, making it a candidate for various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as:

  • Enzyme Inhibitor : Potentially inhibiting enzymes involved in neurotransmitter metabolism.
  • Receptor Modulator : Acting as an agonist or antagonist at various receptors, influencing neurotransmitter systems due to its structural similarity to known neurotransmitters and their precursors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : It may influence neurotransmitter systems, possibly enhancing synaptic transmission or modulating neuronal excitability.
  • Antimicrobial Activity : Initial findings suggest potential antibacterial properties, although detailed studies are required to establish effective concentrations and mechanisms .

1. Neuropharmacology Studies

A study investigated the effects of pyrrolidine derivatives on murine γ-aminobutyric acid transporter subtype (mGAT1) inhibitors. The results indicated that derivatives of pyrrolidine-3-acetic acid exhibited significant binding affinities, suggesting that similar compounds could also show promising neuropharmacological profiles .

2. Antimicrobial Activity

Research on related compounds has shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain pyrrolidine derivatives were reported as low as 4.9 µM against E. coli .

This suggests that this compound may possess comparable activity, warranting further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-Methyl-pyrrolidin-3-ylamino-acetic acidC₇H₁₄N₂O₂Lacks acetyl group; simpler structure
2-PyrrolidinoneC₄H₇NOContains a lactam structure; different functional group
N-Acetyl-L-cysteineC₅H₉NO₃SContains sulfur; used as an antioxidant

The structural uniqueness of this compound may confer distinct biological activities not observed in these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.